molecular formula H24Mo3N6O12 B1664926 Azane;molybdenum;tetracosahydrate CAS No. 12027-67-7

Azane;molybdenum;tetracosahydrate

Cat. No. B1664926
CAS RN: 12027-67-7
M. Wt: 1206.2 g/mol
InChI Key: MYRXLIFJBQXYGL-UHFFFAOYSA-T
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Patent
US04605538

Procedure details

About 100 parts of impure molybdenum trioxide are slurried in about 40 parts of water and enough reagent grade ammonium hydroxide to completely dissolve the molybdenum trioxide. The resulting solution is filtered to remove the hydroxides of iron. About 16 parts of nicotine are added to the filtered solution and the pH is adjusted to about 2.0 with hydrochloric acid. The resulting white precipitate of nicotine-molybdenum is filtered off and washed with about 1000 parts of hot water. The nicotine-molybdenum precipitate is again dissolved in ammonium hydroxide, reslurried, and the pH of the nicotine-treated solution is adjusted to about 2.0 with hydrochloric acid to reprecipitate the nicotine-molybdenum compound which is then filtered off and washed with about 1000 parts of hot water. The resulting nicotine-molybdenum precipitate is again dissolved in ammonium hydroxide. The nicotine phase comes to the top of the reaction vessel and is separated for reuse. The molybdenum containing phase is then evaporated to dryness to produce ammonium paramolybdate crystals. The ammonium paramolybdate is reduced to molybdenum powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mo:1](=O)(=O)=[O:2].[OH-:5].[NH4+:6]>O>[NH3:6].[NH3:6].[NH3:6].[NH3:6].[NH3:6].[NH3:6].[OH2:2].[OH2:5].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[Mo:1].[Mo:1].[Mo:1].[Mo:1].[Mo:1].[Mo:1].[Mo:1] |f:1.2,4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23.24.25.26.27.28.29.30.31.32.33.34.35.36.37.38.39.40|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mo](=O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mo](=O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solution is filtered
CUSTOM
Type
CUSTOM
Details
to remove the hydroxides of iron
ADDITION
Type
ADDITION
Details
About 16 parts of nicotine are added to the filtered solution
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate of nicotine-molybdenum is filtered off
WASH
Type
WASH
Details
washed with about 1000 parts of hot water
DISSOLUTION
Type
DISSOLUTION
Details
The nicotine-molybdenum precipitate is again dissolved in ammonium hydroxide
ADDITION
Type
ADDITION
Details
the pH of the nicotine-treated solution
FILTRATION
Type
FILTRATION
Details
is then filtered off
WASH
Type
WASH
Details
washed with about 1000 parts of hot water
DISSOLUTION
Type
DISSOLUTION
Details
The resulting nicotine-molybdenum precipitate is again dissolved in ammonium hydroxide
CUSTOM
Type
CUSTOM
Details
is separated for reuse
CUSTOM
Type
CUSTOM
Details
The molybdenum containing phase is then evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.